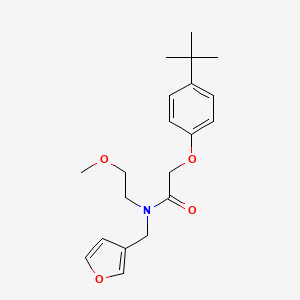

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

Description

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative featuring a tert-butyl-substituted phenoxy group and dual N-substituents: a furan-3-ylmethyl moiety and a 2-methoxyethyl chain.

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-20(2,3)17-5-7-18(8-6-17)25-15-19(22)21(10-12-23-4)13-16-9-11-24-14-16/h5-9,11,14H,10,12-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQRSFIUTSBMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of 4-tert-butylphenol with an appropriate alkyl halide to form the 4-(tert-butyl)phenoxy intermediate.

Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-3-ylmethyl halide under basic conditions to introduce the furan ring.

Acetamide Formation: The final step involves the reaction of the furan-3-ylmethyl intermediate with 2-methoxyethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acetamide group can be reduced to form corresponding amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Furan derivatives with various functional groups.

Reduction: Amines derived from the acetamide group.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and furan groups can engage in π-π interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Selected Acetamide Derivatives

Key Observations :

- Phenoxy Group: The tert-butylphenoxy group in the target compound and enhances lipophilicity compared to fluorinated or cyano-substituted analogs . This may improve membrane permeability but reduce aqueous solubility.

- Most analogs use simpler alkyl or aryl groups .

- Melting Points : Analogs with hydroxyl or polar groups (e.g., compound 31 ) exhibit higher melting points, likely due to hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to its flexible methoxyethyl chain.

Key Observations :

- The target compound’s synthesis likely involves coupling 4-(tert-butyl)phenoxyacetic acid derivatives with furan-3-ylmethylamine and 2-methoxyethylamine, a strategy analogous to methods in .

- Yields for analogs vary significantly (54–95%), influenced by steric hindrance (e.g., compound 31’s lower yield due to bulky hydroxypropan-2-yl group) .

Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide , with the CAS number 1421478-32-1, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 345.4 g/mol |

| CAS Number | 1421478-32-1 |

The compound features a complex structure that includes a tert-butyl group, a phenoxy moiety, and a furan ring, which may contribute to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antioxidant Activity : Compounds containing phenolic groups are known to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Some studies suggest that derivatives of phenolic compounds can inhibit tumor growth and induce apoptosis in cancer cells.

In Vitro Studies

A study published in PubMed explored the synthesis and biological evaluation of related compounds. The findings indicated that certain analogs demonstrated significant inhibitory effects on cancer cell lines, suggesting potential anticancer properties for the target compound as well .

In Vivo Studies

In animal models, compounds structurally related to 2-(4-(tert-butyl)phenoxy)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide were shown to reduce tumor incidence in chemically induced neoplasia. For instance, isomers of similar phenolic compounds exhibited a decrease in tumor formation in mice when included in their diet .

Case Study 1: Anticancer Activity

In an experiment involving the administration of similar phenolic compounds to mice, researchers observed a significant reduction in tumor size and number. The study highlighted the potential of these compounds as chemopreventive agents against specific types of cancer .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capabilities of related compounds. The results demonstrated that these substances could effectively reduce oxidative stress markers in vitro, indicating their potential utility in preventing oxidative damage associated with chronic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.